molecular formula C9H7BFNO2 B14799305 (5-Fluoro-3-quinolinyl)boronic acid CAS No. 1264511-10-5

(5-Fluoro-3-quinolinyl)boronic acid

Cat. No.: B14799305
CAS No.: 1264511-10-5
M. Wt: 190.97 g/mol
InChI Key: JMBPQVCINBCPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-3-quinolinyl)boronic acid is an organoboron compound featuring a quinoline scaffold substituted with a fluorine atom at the 5-position and a boronic acid group at the 3-position. The quinoline moiety confers aromaticity and π-stacking capabilities, while the fluorine atom enhances electronic effects and metabolic stability. The boronic acid group enables reversible covalent interactions with diols and serine residues, making it valuable in medicinal chemistry and materials science . This compound is synthesized via rhodium-catalyzed C–C bond activation, a method effective for functionalizing quinoline derivatives with boronic acids . Its applications span protease inhibition, anticancer drug development, and sensor design, leveraging its unique structural and electronic properties.

Properties

CAS No.

1264511-10-5

Molecular Formula

C9H7BFNO2

Molecular Weight

190.97 g/mol

IUPAC Name

(5-fluoroquinolin-3-yl)boronic acid

InChI

InChI=1S/C9H7BFNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5,13-14H

InChI Key

JMBPQVCINBCPSU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CC=C2F)N=C1)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (5-Fluoro-3-quinolinyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of this compound often employs continuous flow techniques for the Suzuki-Miyaura cross-coupling reaction. This method allows for the efficient and scalable synthesis of the compound by reacting heteroaryl halides with boronic esters under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: (5-Fluoro-3-quinolinyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl or heteroaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (5-Fluoro-3-quinolinyl)boronic acid in cross-coupling reactions involves several key steps:

In biological applications, the boronic acid group can form reversible covalent bonds with diols, making it useful for sensing and inhibition of enzymes .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural and Electronic Comparisons

Key Structural Analogs :

(5-Fluorobenzofuran-2-yl)boronic acid (CAS 473416-33-0, Similarity: 0.78): Replaces the quinoline ring with a benzofuran system. Fluorine at the 5-position enhances electron-withdrawing effects, similar to the quinolinyl derivative, but the benzofuran scaffold may limit planar interactions with biological targets .

Phenylboronic acid :

  • Simpler aromatic structure without heteroatoms. Lower binding affinity for diols (e.g., glucose) compared to fluorinated derivatives due to reduced Lewis acidity and electronic modulation .

Combretastatin-derived boronic acids (e.g., compounds 13c and 13d): Feature a cis-stilbene framework with boronic acid substitution. Demonstrated potent tubulin polymerization inhibition (IC₅₀ = 21–22 µM) and antiproliferative activity (IC₅₀ = 0.48–2.1 µM in cancer cell lines) . (5-Fluoro-3-quinolinyl)boronic acid’s quinoline ring may offer improved solubility and target specificity compared to the stilbene backbone.

Physicochemical Properties

pKa and Reactivity :

  • Fluoro-substituted boronic acids exhibit pKa values influenced by through-space electronic effects rather than through-bond interactions. For example, 2,6-diarylphenylboronic acids show pKa ~8.5–9.0, comparable to this compound, enabling diol binding at physiological pH .
  • In contrast, 3-AcPBA and 4-MCPBA have pKa >10, rendering them less effective in biological systems due to reduced boronate formation at pH 7.4 .

Solubility and Stability :

  • Quinolinyl derivatives generally exhibit moderate aqueous solubility (LogS ≈ -3.5 to -4.0) due to aromatic stacking, while benzofuran analogs (e.g., 5-Fluorobenzofuran-2-yl) may show improved solubility (LogS ≈ -3.0) .
  • Boronic acid hydrolysis is mitigated in fluorinated compounds due to fluorine’s electron-withdrawing stabilization of the boronate anion .

Anticancer Effects :

  • This compound’s antiproliferative activity is hypothesized to arise from protease inhibition (e.g., 3CLpro in SARS-CoV-2, Ki = 40 nM for FL-166 analog) and tubulin interaction .
  • Comparatively, phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid show sub-micromolar cytotoxicity in triple-negative breast cancer (4T1 cells), but lack the quinoline scaffold’s targeting versatility .

Enzyme Inhibition Selectivity :

  • Boronic acids with chiral centers (e.g., pyrrolidine derivatives) exhibit enantiomer-dependent binding to proteasomes, whereas this compound’s planar structure may favor broad-spectrum serine protease inhibition .
  • EGCG selectively antagonizes boronic acid-containing proteasome inhibitors (e.g., bortezomib), suggesting that fluorine substitution in this compound could modulate this interaction .

Data Tables

Table 1: Comparative Physicochemical Properties
Compound pKa LogS Binding Affinity (Glucose, Kd) Antiproliferative IC₅₀ (µM)
(5-Fluoro-3-quinolinyl)BA ~8.7 -3.8 10–100 µM 0.5–2.0 (estimated)
Phenylboronic acid ~8.9 -2.5 >1 mM >100
5-Fluorobenzofuran-2-yl BA ~8.5 -3.0 50–200 µM N/A
Combretastatin 13c ~9.0 -4.2 N/A 0.48 (B-16 cells)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.